3-Amino-2-methylphenol

CAS No.: 53222-92-7

Cat. No.: VC1966687

Molecular Formula: C7H9NO

Molecular Weight: 123.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53222-92-7 |

|---|---|

| Molecular Formula | C7H9NO |

| Molecular Weight | 123.15 g/mol |

| IUPAC Name | 3-amino-2-methylphenol |

| Standard InChI | InChI=1S/C7H9NO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,8H2,1H3 |

| Standard InChI Key | FLROJJGKUKLCAE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1O)N |

| Canonical SMILES | CC1=C(C=CC=C1O)N |

Introduction

Chemical Identity and Structure

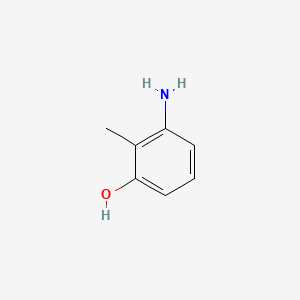

3-Amino-2-methylphenol (CAS 53222-92-7) is an aromatic compound belonging to the aminophenol family. It features a phenolic hydroxyl group, an amino group, and a methyl substituent arranged on a benzene ring. The compound is also known by several synonyms including 3-amino-o-cresol, 2-methyl-3-aminophenol, and 3-hydroxy-2-methylaniline .

Structural Identifiers

The molecular structure of 3-amino-2-methylphenol can be represented through various chemical notations as shown in Table 1:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| InChI | InChI=1S/C7H9NO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,8H2,1H3 |

| InChIKey | FLROJJGKUKLCAE-UHFFFAOYSA-N |

| SMILES | OC1=CC=CC(N)=C1C |

| European Community (EC) Number | 258-438-5 |

| DSSTox Substance ID | DTXSID50201323 |

Table 1: Chemical identifiers of 3-amino-2-methylphenol

Physical and Chemical Properties

3-Amino-2-methylphenol typically appears as a solid crystalline powder, with colors ranging from white to gray to brown depending on purity and conditions . The compound exhibits amphoteric behavior due to the presence of both phenolic (acidic) and amino (basic) functional groups, making it reactive in various chemical transformations.

Physical Properties

The key physical properties of 3-amino-2-methylphenol are summarized in Table 2:

Table 2: Physical properties of 3-amino-2-methylphenol

Chemical Properties

3-Amino-2-methylphenol demonstrates chemical behavior characteristic of both phenolic and aromatic amine compounds:

-

Acidity: The phenolic hydroxyl group can donate a proton, allowing the compound to act as a weak acid .

-

Basicity: The amino group contributes to basic properties, enabling the compound to participate in acid-base reactions .

-

Hydrogen Bonding: The presence of both -OH and -NH₂ groups allows for extensive hydrogen bonding, affecting its solubility and reactivity .

-

Nucleophilicity: The amino group serves as a nucleophile in various organic reactions, particularly in substitution reactions .

-

Oxidation Susceptibility: Like other aminophenols, it can undergo oxidation relatively easily, especially when exposed to air and light .

Spectroscopic Characteristics

Spectroscopic analysis provides valuable information for the identification and structural confirmation of 3-amino-2-methylphenol.

Mass Spectrometry

Mass spectrometry data for 3-amino-2-methylphenol shows a molecular ion peak at m/z 123, corresponding to its molecular weight. The mass spectrum was recorded at a source temperature of 210°C and sample temperature of 190°C (reservoir, 75 eV) .

NMR Spectroscopy

NMR spectroscopy confirms the structure of 3-amino-2-methylphenol, with characteristic signals for aromatic protons, methyl protons, and the amino and hydroxyl groups. Detailed NMR assignments would include signals for the aromatic protons in the region of δ 6.5-7.2 ppm, methyl protons around δ 2.0-2.2 ppm, and exchangeable protons from -OH and -NH₂ groups .

Applications and Uses

3-Amino-2-methylphenol serves as a versatile compound with applications across multiple sectors:

Chemical Synthesis

The compound functions as an important intermediate in organic synthesis due to its bi-functional nature:

-

Dye Synthesis: It serves as a precursor in the production of various dyes and pigments .

-

Pharmaceutical Intermediates: Used in the synthesis of pharmaceutical compounds where the aminophenol structure is required .

-

Building Block: Acts as a building block in creating more complex organic molecules .

Industrial Applications

Beyond its role in chemical synthesis, 3-amino-2-methylphenol finds direct applications in several industries:

-

Antioxidant Properties: The compound demonstrates antioxidant capabilities, making it useful in formulations where oxidation prevention is needed .

-

Corrosion Inhibition: Used in certain rust inhibitor formulations due to its structure and properties .

-

Polymer Processing: Employed in rubber processing as an additive .

-

Cosmetic Formulations: The antioxidant properties make it potentially useful in certain cosmetic applications .

Table 3: Commercial availability of 3-amino-2-methylphenol

Research Applications

While specific research findings using 3-amino-2-methylphenol were limited in the search results, the compound's structure suggests potential applications in several research areas:

Synthetic Organic Chemistry

The bi-functional nature of 3-amino-2-methylphenol makes it valuable in developing novel synthetic methodologies. The amino group and hydroxyl group can participate in various reactions, including acylation, alkylation, and condensation reactions, allowing for the creation of more complex molecular structures.

Materials Science

The compound's structure suggests potential applications in materials science, particularly in the development of functional materials where the amino and hydroxyl groups could serve as anchoring points for further functionalization or polymerization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume